molecular formula C9H12IN2O8P B159826 5-Iodo-2'-deoxyuridine-5'-monophosphate CAS No. 1763-02-6

5-Iodo-2'-deoxyuridine-5'-monophosphate

Cat. No.: B159826
CAS No.: 1763-02-6
M. Wt: 434.08 g/mol
InChI Key: WXFYBFRZROJDLL-RRKCRQDMSA-N
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Description

5-Iodo-2’-Deoxyuridine-5’-Monophosphate: is a pyrimidine nucleoside analog, specifically a halogenated thymidine derivative. It is known for its antiviral properties and is used in various scientific research applications, particularly in the study of DNA replication and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate typically involves the iodination of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups, followed by iodination using iodine and a suitable oxidizing agent. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for 5-Iodo-2’-Deoxyuridine-5’-Monophosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate involves its incorporation into DNA strands during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound targets thymidine kinase, an enzyme involved in DNA synthesis, making it effective against viruses that rely on this enzyme for replication .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate is unique due to its specific incorporation into DNA and its ability to disrupt viral replication. Its iodine atom provides distinct chemical properties that differentiate it from other halogenated nucleosides .

Properties

CAS No.

1763-02-6

Molecular Formula

C9H12IN2O8P

Molecular Weight

434.08 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

WXFYBFRZROJDLL-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Synonyms

5-iodo-2'-deoxyuridine 5'-monophosphate
5-iodo-dUMP
IdUMP
iododeoxyuridylate
iododeoxyuridylate, 125I-labeled

Origin of Product

United States

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